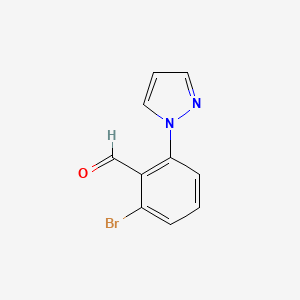

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde

Description

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1935262-62-6) is a halogenated benzaldehyde derivative featuring a bromine atom at the ortho position (C2) and a pyrazole ring at the para position (C6) of the benzene ring. Its molecular formula is C₁₀H₇BrN₂O, with a molecular weight of 251.08 g/mol . The bromine substituent enhances electrophilicity at the aldehyde group, making it a valuable intermediate in cross-coupling reactions and pharmaceutical syntheses.

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-bromo-6-pyrazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H |

InChI Key |

CKRUHUOIIOLKBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde typically involves the bromination of 6-(1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted benzaldehyde derivatives.

Oxidation Reactions: 2-Bromo-6-(1H-pyrazol-1-yl)benzoic acid.

Reduction Reactions: 2-Bromo-6-(1H-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzaldehyde Core

The electronic and steric properties of substituents significantly influence reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Electronic Effects

- Bromine vs. Fluorine : Bromine’s larger size and polarizability increase the electrophilicity of the aldehyde group compared to fluorine, making the parent compound more reactive in Suzuki-Miyaura couplings .

- Methoxy vs. Bromine : The electron-donating methoxy group in 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde reduces aldehyde reactivity but improves solubility in aqueous media, which is advantageous in biological assays .

Steric and Conformational Effects

- Piperidine vs. Pyrazole : Replacing pyrazole with piperidine in 2-Bromo-6-(piperidin-1-yl)benzaldehyde adds basicity and bulk, altering its utility in catalysis or as a ligand in coordination chemistry .

Positional Isomerism

- Ortho vs. Para Substitution : The ortho-bromo substituent in the parent compound creates a sterically crowded environment compared to the para-pyrazole analog (4-(1H-pyrazol-1-yl)benzaldehyde ). This crowding may influence crystallization behavior and intermolecular interactions .

Biological Activity

2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Its structure consists of a benzaldehyde moiety substituted with a bromine atom and a pyrazole ring, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde is C9H7BrN2O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The unique combination of these elements allows for various chemical interactions that are crucial for its biological activity.

Biological Activities

Research indicates that 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde exhibits several significant biological activities:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can possess anti-inflammatory properties. For instance, compounds similar to 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for related compounds have been reported in the range of 0.02–0.04 μM, indicating potent anti-inflammatory effects .

2. Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activity against various pathogens. Research has indicated that compounds structurally related to 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde exhibit activity against bacterial strains such as E. coli and S. aureus. The presence of the pyrazole ring enhances their ability to disrupt microbial cell functions .

3. Antitumor Effects

There is emerging evidence that pyrazole derivatives may possess antitumor properties. Studies have indicated that certain pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The precise mechanisms through which 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde exerts its biological effects are not fully understood but are believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.